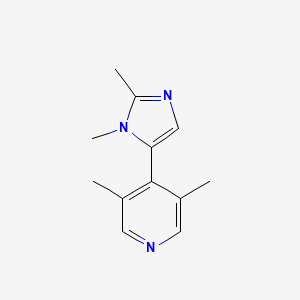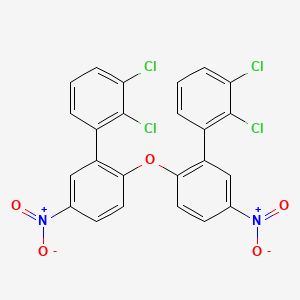
2,3-Dichlorophenyl-4-nitrophenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichlorophenyl-4-nitrophenyl ether is an organic compound with the molecular formula C12H7Cl2NO3 and a molecular weight of 284.09 g/mol . It is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ether structure. This compound is known for its applications in various fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorophenyl-4-nitrophenyl ether typically involves the reaction of 2,3-dichlorophenol with 4-nitrophenol in the presence of a suitable base and a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond . The general reaction scheme is as follows:
2,3-Dichlorophenol+4-NitrophenolBase, Dehydrating Agent2,3-Dichlorophenyl-4-nitrophenyl ether
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
化学反応の分析
Types of Reactions
2,3-Dichlorophenyl-4-nitrophenyl ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenyl rings can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized phenyl derivatives such as quinones.
科学的研究の応用
2,3-Dichlorophenyl-4-nitrophenyl ether has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dichlorophenyl-4-nitrophenyl ether involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chlorine atoms can also influence the compound’s reactivity and binding affinity to various targets .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenyl-4-nitrophenyl ether: Similar structure with chlorine atoms at different positions.
3,4-Dichlorophenyl-4-nitrophenyl ether: Another isomer with chlorine atoms at different positions.
2,3-Dichlorophenyl-4-aminophenyl ether: Similar structure with an amino group instead of a nitro group.
Uniqueness
2,3-Dichlorophenyl-4-nitrophenyl ether is unique due to its specific arrangement of chlorine and nitro groups, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
特性
分子式 |
C24H12Cl4N2O5 |
|---|---|
分子量 |
550.2 g/mol |
IUPAC名 |
1,2-dichloro-3-[2-[2-(2,3-dichlorophenyl)-4-nitrophenoxy]-5-nitrophenyl]benzene |
InChI |
InChI=1S/C24H12Cl4N2O5/c25-19-5-1-3-15(23(19)27)17-11-13(29(31)32)7-9-21(17)35-22-10-8-14(30(33)34)12-18(22)16-4-2-6-20(26)24(16)28/h1-12H |
InChIキー |
BXNBVHLVRUKOLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
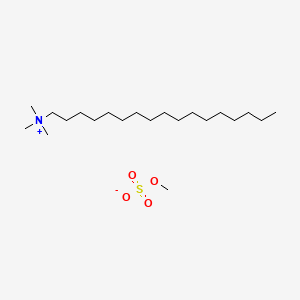
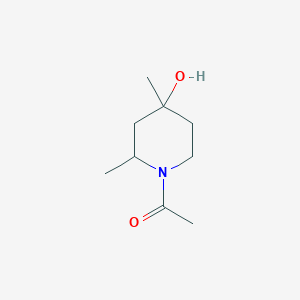
![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
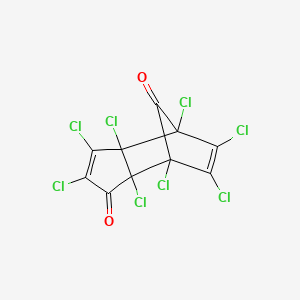
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)

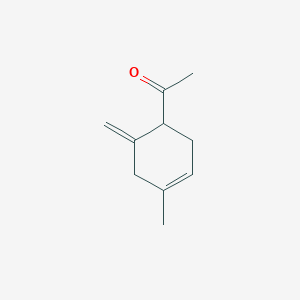
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)
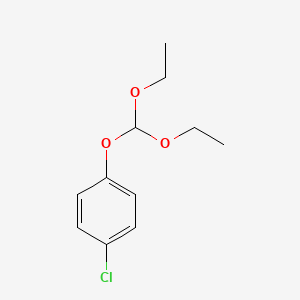
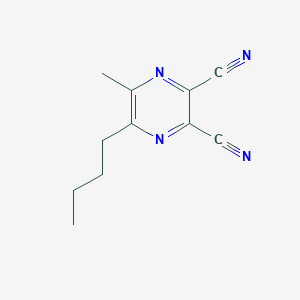
![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
